molecular formula C11H10NNaO5S B1360424 Coumarin 175 CAS No. 29197-94-2

Coumarin 175

Cat. No.: B1360424
CAS No.: 29197-94-2
M. Wt: 291.26 g/mol
InChI Key: CMIXPEKWARLEBM-UHFFFAOYSA-M
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Description

Coumarin 175 is a derivative of coumarin, a naturally occurring aromatic organic compound with the formula C9H6O2. Coumarins are known for their pleasant aroma and are found in many plants. They have a wide range of applications in various fields, including medicine, perfumery, and as fluorescent dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumarin 175 can be synthesized through several methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation.

Industrial Production Methods

Industrial production of coumarin derivatives often involves the Pechmann condensation due to its simplicity and high yield. The reaction is typically carried out in large reactors with continuous stirring and temperature control to ensure optimal reaction conditions .

Mechanism of Action

The mechanism of action of coumarin derivatives, including Coumarin 175, often involves the inhibition of enzymes or interaction with biological targets. For example, coumarins can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . They can also act as anticoagulants by inhibiting the synthesis of vitamin K-dependent clotting factors .

Properties

IUPAC Name

sodium;[(4-methyl-2-oxochromen-7-yl)amino]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S.Na/c1-7-4-11(13)17-10-5-8(2-3-9(7)10)12-6-18(14,15)16;/h2-5,12H,6H2,1H3,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIXPEKWARLEBM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067449
Record name Methanesulfonic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29197-94-2
Record name Methanesulfonic acid, 1-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029197942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, 1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanesulfonic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coumarin 175
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2W73AW2YU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that Coumarin 175 has inferior photochemical stability compared to the investigated pyridinium salts. What does "photochemical stability" mean in this context, and why is it important for laser dyes?

A1: In the context of laser dyes, "photochemical stability" refers to a dye molecule's ability to withstand repeated cycles of excitation by light and subsequent energy release without undergoing significant degradation []. Dyes with high photochemical stability are less prone to breaking down or forming non-emissive byproducts when exposed to the intense light within a laser cavity. This prolonged stability is crucial for maintaining the laser's performance over time, as degradation can lead to decreased output power, shortened operational lifetime, and the need for frequent dye replacement.

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